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These application notes provide a comprehensive guide to utilizing levoamphetamine in

established rodent models of Attention-Deficit/Hyperactivity Disorder (ADHD), primarily

focusing on the Spontaneously Hypertensive Rat (SHR) strain, a well-validated animal model

exhibiting the core behavioral phenotypes of ADHD: hyperactivity, impulsivity, and inattention.

[1][2][3] This document outlines detailed protocols for key behavioral assays, summarizes

quantitative data from relevant studies, and illustrates the underlying neurobiological

mechanisms.

Introduction to Levoamphetamine in ADHD
Research
Levoamphetamine, the levorotatory stereoisomer of amphetamine, is a central nervous system

(CNS) stimulant.[4] Like its dextrorotatory counterpart, dextroamphetamine, levoamphetamine's

therapeutic effects in ADHD are primarily attributed to its ability to increase the synaptic

concentrations of dopamine (DA) and norepinephrine (NE).[5][6] It achieves this by promoting

the release of these neurotransmitters from presynaptic terminals and, to a lesser extent, by

blocking their reuptake.[5] While dextroamphetamine is a more potent dopamine releasing

agent, levoamphetamine has a more pronounced effect on norepinephrine.[1] This differential
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action makes levoamphetamine a valuable tool for dissecting the specific roles of dopaminergic

and noradrenergic systems in ADHD pathophysiology and treatment.

Animal Models: The Spontaneously Hypertensive
Rat (SHR)
The SHR is the most widely used and best-validated genetic animal model of the combined

type of ADHD.[1][2][3] These rats spontaneously exhibit hyperactivity, impulsivity, and deficits in

sustained attention, mirroring the core symptoms of human ADHD.[1][2][3] Their hyperactivity is

particularly evident in novel environments.[7][8] Wistar-Kyoto (WKY) rats, the normotensive

progenitor strain from which SHRs were derived, are typically used as the control group in

these studies.[1]

Behavioral Assays for Assessing ADHD-like
Phenotypes
A battery of behavioral tests is employed to assess the different symptom domains of ADHD in

rodent models. The following sections detail the protocols for three commonly used assays: the

Five-Choice Serial Reaction Time Task (5-CSRTT), the Open-Field Test, and the Morris Water

Maze.

Five-Choice Serial Reaction Time Task (5-CSRTT)
The 5-CSRTT is a test of sustained attention and impulsivity.[9][10] Rodents are trained to

detect a brief visual stimulus presented in one of five apertures and to make a correct nose-

poke response to receive a reward.

Apparatus: A five-hole operant chamber with a food dispenser. Each hole is equipped with a

stimulus light and an infrared detector to register nose pokes.

Animal Preparation: Rats are typically food-restricted to 85-90% of their free-feeding body

weight to motivate performance. Water is available ad libitum in their home cages.

Training:
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Habituation: Rats are habituated to the operant chamber and trained to collect a food

reward (e.g., sucrose pellet) from the magazine.

Initial Training: A single light is presented for a long duration (e.g., 60 seconds) in one of

the five apertures. A correct nose-poke response is rewarded. The stimulus duration is

gradually decreased across training sessions.

Baseline Performance: Training continues until a stable baseline performance is achieved,

typically characterized by >80% accuracy and <20% omissions.

Levoamphetamine Administration:

Route of Administration: Intraperitoneal (i.p.) injection is commonly used.

Dosage: Effective doses of levoamphetamine in SHR rats for improving sustained

attention have been reported to be in the range of 0.75 mg/kg to 2.2 mg/kg.[11]

Timing: Levoamphetamine is typically administered 20-30 minutes prior to the start of the

behavioral testing session.

Testing Procedure:

The task consists of a series of trials. Each trial begins with an inter-trial interval (ITI) of a

few seconds.

A brief visual stimulus (light) is presented in one of the five apertures for a short duration

(e.g., 0.5-2 seconds).

A correct response (nose-poke into the illuminated aperture) is rewarded with a food

pellet.

An incorrect response (nose-poke into a non-illuminated aperture) or an omission (failure

to respond) results in a time-out period.

A premature response (a nose-poke during the ITI before the stimulus is presented) is

recorded as a measure of impulsivity.[12][13]

Data Collection and Analysis:
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Attention: Measured by accuracy (% of correct responses out of total responses) and the

number of omissions.

Impulsivity: Measured by the number of premature responses.[12][13]

Reaction Time: The time taken to make a correct response after stimulus presentation.

Perseverative Responses: Repeated nose-pokes into an aperture after a correct response

has been made.

Dose of
Levoamphetamine
(mg/kg, i.p.)

Animal Model Key Findings Reference

0.75 SHR
Improved sustained

attention.
[11]

2.2 SHR

Improved sustained

attention and reduced

impulsiveness.

[11]

Open-Field Test
The open-field test is used to assess locomotor activity and exploratory behavior, which can be

indicative of hyperactivity.[7][14][15]

Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically

divided into a grid of squares. The arena is often placed in a sound-attenuated room with

controlled lighting.

Levoamphetamine Administration:

Route of Administration: Intraperitoneal (i.p.) injection.

Dosage: Doses used to study locomotor effects of amphetamines in rats typically range

from 0.5 to 5.0 mg/kg.

Timing: Administered 20-30 minutes before placing the animal in the open field.
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Testing Procedure:

The rat is gently placed in the center or a corner of the open-field arena.

The animal is allowed to freely explore the arena for a set period, typically 5-30 minutes.

Behavior is recorded using an overhead video camera and tracking software.

Data Collection and Analysis:

Locomotor Activity: Measured by the total distance traveled, the number of line crossings

(grid lines crossed), and rearing frequency (number of times the animal stands on its hind

legs).[16][17][18]

Anxiety-like Behavior: Measured by the time spent in the center of the arena versus the

periphery (thigmotaxis).[7]

Dose of
Levoamphetamine
(mg/kg, i.p.)

Animal Model Key Findings Reference

2.2 SHR
Reduced overactivity

(hyperactivity).
[11]

Morris Water Maze
The Morris water maze is a test of spatial learning and memory.[19][20] While not a primary

measure of ADHD core symptoms, it can be used to assess cognitive flexibility and the

potential impact of ADHD-like behaviors on learning and memory.

Apparatus: A large circular pool filled with opaque water (e.g., using non-toxic white paint or

milk powder). A small escape platform is hidden just below the water's surface. Visual cues

are placed around the room to aid in spatial navigation.

Levoamphetamine Administration:

Route of Administration: Intraperitoneal (i.p.) injection.
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Dosage: Dosages would be similar to those used in other behavioral tests, but specific

studies on levoamphetamine in the Morris water maze with SHR rats are limited.

Timing: Administered 20-30 minutes before the first trial of each day's session.

Testing Procedure:

Acquisition Phase: The rat is placed in the water at one of several starting positions and

must find the hidden platform. If the rat does not find the platform within a set time (e.g.,

60-120 seconds), it is gently guided to it. The rat is allowed to remain on the platform for a

short period (e.g., 15-30 seconds). This is repeated for several trials per day for several

days.

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to

swim freely for a set time. The time spent in the quadrant where the platform was

previously located is measured to assess spatial memory.

Data Collection and Analysis:

Escape Latency: The time it takes for the rat to find the hidden platform.[21][22][23][24]

Path Length: The distance the rat swims to find the platform.

Time in Target Quadrant: The percentage of time spent in the quadrant that previously

contained the platform during the probe trial.

Swim Speed: To control for motor effects of the drug.

Specific quantitative data for levoamphetamine in the Morris Water Maze with SHR rats is not

readily available in the reviewed literature. Studies with d-amphetamine have shown effects on

short-term and long-term memory in SHR rats.[11]

Signaling Pathways and Experimental Workflows
Levoamphetamine's Mechanism of Action
Levoamphetamine increases synaptic levels of dopamine and norepinephrine by acting on

presynaptic terminals. It enters the neuron via the dopamine transporter (DAT) and
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norepinephrine transporter (NET) and disrupts the vesicular storage of these neurotransmitters

by inhibiting the vesicular monoamine transporter 2 (VMAT2).[4][25] This leads to an increased

cytoplasmic concentration of dopamine and norepinephrine, which then efflux out of the neuron

into the synaptic cleft through a reversal of the DAT and NET.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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